molecular formula C12H8BrI B13661552 1-Bromo-4-(2-iodophenyl)benzene

1-Bromo-4-(2-iodophenyl)benzene

Cat. No.: B13661552
M. Wt: 359.00 g/mol
InChI Key: SBMRUEANYZLDRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Bromo-4-(2-iodophenyl)benzene is an organic compound with the molecular formula C12H8BrI It is a derivative of benzene, where a bromine atom is attached to the first carbon and an iodine atom is attached to the fourth carbon of the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-4-(2-iodophenyl)benzene can be synthesized through a multi-step process involving halogenation reactions. One common method involves the bromination of 4-iodobiphenyl using bromine in the presence of a Lewis acid catalyst such as aluminum chloride or ferric bromide . The reaction conditions typically require a controlled temperature to ensure selective bromination at the desired position.

Industrial Production Methods: Industrial production of this compound may involve similar halogenation techniques but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-4-(2-iodophenyl)benzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Substitution Reactions: Products depend on the nucleophile used, such as phenols or amines.

    Coupling Reactions: Formation of biaryl compounds with various functional groups.

Scientific Research Applications

1-Bromo-4-(2-iodophenyl)benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Bromo-4-(2-iodophenyl)benzene in chemical reactions involves the formation of intermediates such as benzenonium ions in electrophilic aromatic substitution reactions . The compound’s reactivity is influenced by the presence of the bromine and iodine atoms, which can stabilize or destabilize intermediates through inductive and resonance effects.

Comparison with Similar Compounds

    1-Bromo-4-iodobenzene: Similar structure but lacks the additional phenyl group.

    4-Bromo-1-iodobenzene: Positional isomer with different reactivity.

    1-Chloro-4-(2-iodophenyl)benzene: Chlorine instead of bromine, affecting its chemical properties.

Uniqueness: 1-Bromo-4-(2-iodophenyl)benzene is unique due to the specific positioning of the bromine and iodine atoms, which imparts distinct reactivity and selectivity in chemical reactions. This makes it a valuable compound in synthetic organic chemistry and various research applications.

Properties

Molecular Formula

C12H8BrI

Molecular Weight

359.00 g/mol

IUPAC Name

1-bromo-4-(2-iodophenyl)benzene

InChI

InChI=1S/C12H8BrI/c13-10-7-5-9(6-8-10)11-3-1-2-4-12(11)14/h1-8H

InChI Key

SBMRUEANYZLDRW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=C(C=C2)Br)I

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.